molecular formula C8H16N2O B2561927 (2S)-2-amino-1-(piperidin-1-yl)propan-1-one CAS No. 255830-12-7

(2S)-2-amino-1-(piperidin-1-yl)propan-1-one

Cat. No.: B2561927
CAS No.: 255830-12-7
M. Wt: 156.229
InChI Key: WHBVSWNJAJECCU-ZETCQYMHSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound (2S)-2-amino-1-(piperidin-1-yl)propan-1-one is systematically named according to IUPAC rules, which prioritize functional groups and substituents. The parent chain is a three-carbon ketone (propan-1-one), with a piperidin-1-yl group attached to the carbonyl carbon (position 1) and an amino group at position 2. The stereochemical descriptor "(2S)" denotes the absolute configuration of the chiral center at carbon 2. The piperidine ring, a six-membered saturated heterocycle with one nitrogen atom, is numbered such that the nitrogen occupies position 1. This nomenclature aligns with PubChem’s classification of analogous piperidine derivatives.

The systematic identification is further supported by spectroscopic data. The molecular formula C₈H₁₅N₂O corresponds to a molecular weight of 155.22 g/mol, consistent with high-resolution mass spectrometry (HRMS) analyses. The SMILES notation CC@@HN explicitly encodes the stereochemistry and connectivity, while the InChIKey WHBVSWNJAJECCU-ZETCQYMHSA-N ensures unique chemical identifier compatibility.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is defined by the interplay of steric and electronic factors. The piperidine ring adopts a chair conformation, minimizing torsional strain, with the nitrogen atom in an equatorial position to reduce 1,3-diaxial interactions. Substituents on the ring and the propan-1-one backbone influence conformational preferences:

  • Piperidine Ring : Chair conformation stability is quantified by density functional theory (DFT) calculations, which show a ΔG of −1.0 kcal/mol favoring the equatorial orientation of the 2-amino group.
  • Propan-1-one Backbone : The ketone oxygen and amino group engage in intramolecular hydrogen bonding, stabilizing a gauche conformation (dihedral angle: 60°–70°).

Comparative analyses with analogs, such as 2-amino-1-(pyrrolidin-1-yl)propan-1-one, reveal that larger heterocycles (e.g., piperidine vs. pyrrolidine) reduce ring strain, enhancing conformational flexibility.

Parameter Value Method
C=O Bond Length 1.22 Å X-ray Diffraction
N–C (Piperidine) 1.47 Å DFT
Dihedral Angle (C2–C1) 63.5° NMR

Crystallographic Studies and Solid-State Arrangement

X-ray crystallographic data for this compound remain unpublished, but analogous piperidine derivatives provide insights. For example, bis(piperidin-1-yl)methanone crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 10.23 Å, b = 8.45 Å, c = 12.56 Å, and β = 105.3°. The piperidine rings adopt 1C4 and 4C1 conformations, separated by a dihedral angle of 35.87°.

In the solid state, intermolecular interactions dominate:

  • Hydrogen Bonding : The amino group donates hydrogen bonds to ketone oxygens of adjacent molecules, forming infinite chains along the a-axis.
  • Van der Waals Interactions : Methyl and methylene groups participate in hydrophobic packing, with interatomic distances of 3.5–4.0 Å.

Predicted lattice energy calculations (ΔH = −45.6 kcal/mol) suggest high stability, consistent with the compound’s low solubility in nonpolar solvents.

Comparative Analysis of Enantiomeric Forms

The enantiomers (2S) and (2R) exhibit distinct physicochemical properties due to chiral recognition mechanisms. Chiral chromatography (e.g., Chiralpak IA column) resolves the enantiomers with a separation factor (α) of 1.12, driven by differential hydrogen bonding with the stationary phase.

Property (2S)-Isomer (2R)-Isomer
Specific Rotation ([α]D) +12.5° (c = 1, MeOH) −12.3° (c = 1, MeOH)
Melting Point 98–100°C 97–99°C
Solubility (H₂O) 12 mg/mL 11 mg/mL

The (2S)-enantiomer shows a 20% higher binding affinity for chiral receptors in computational docking studies, attributed to optimal steric complementarity. Racemization studies at 25°C (t₁/₂ = 48 hours) indicate moderate configurational stability, necessitating storage at −20°C for long-term preservation.

Properties

IUPAC Name

(2S)-2-amino-1-piperidin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(9)8(11)10-5-3-2-4-6-10/h7H,2-6,9H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBVSWNJAJECCU-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-1-(piperidin-1-yl)propan-1-one typically involves the reaction of a suitable precursor with piperidine under controlled conditions. One common method involves the use of ethylarenes, which are oxidized in the presence of copper iodide (CuI) and tert-butyl hydroperoxide (TBHP) to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-1-(piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure allows it to interact with various receptors in the central nervous system, making it a candidate for drug development targeting neurological disorders. The following applications have been identified:

  • Neurotransmitter Modulation : Research indicates that (2S)-2-amino-1-(piperidin-1-yl)propan-1-one may influence neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation could have implications for treating mood disorders, anxiety, and other psychiatric conditions.
Application AreaPotential Benefits
Mood RegulationMay alleviate symptoms of depression and anxiety by modulating neurotransmitter levels.
Cognitive EnhancementPotential to improve cognitive functions through dopaminergic activity.

Pharmacological Studies

Pharmacological studies have shown that compounds similar to this compound exhibit significant binding affinities to various receptors:

  • H3 Receptor Antagonism : Similar piperidine derivatives have been evaluated for their affinity towards the histamine H3 receptor, which is involved in regulating neurotransmitter release. Compounds that antagonize this receptor may enhance cognitive functions and reduce appetite .
CompoundBinding Affinity (pKi)Mechanism of Action
Compound A7.9H3 receptor antagonist
Compound B6.6H3 receptor inverse agonist

Synthetic Organic Chemistry

The synthesis of this compound typically involves multi-step organic reactions:

  • Synthesis Pathways : The compound can be synthesized through various methods involving the formation of the piperidine ring followed by functionalization at the amino and carbonyl positions. Techniques such as continuous flow reactors can optimize yield and minimize waste during synthesis .

Case Study 1: Neuropharmacological Effects

A study investigating the effects of this compound on rodent models demonstrated its potential as an anxiolytic agent. The compound was administered in varying doses, revealing significant reductions in anxiety-like behaviors compared to control groups.

Case Study 2: Anticancer Activity

Research on structurally similar compounds has indicated potential anticancer properties. For instance, derivatives exhibited cytotoxicity against breast cancer cell lines, suggesting that further exploration of this compound could lead to novel therapeutic agents for cancer treatment.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.3Induction of apoptosis
PC3 (Prostate Cancer)12.8Cell cycle arrest

Mechanism of Action

The mechanism of action of (2S)-2-amino-1-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

(2S)-2-amino-1-(piperidin-1-yl)propan-1-one is unique due to its specific structure and the presence of both an amino group and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Biological Activity

(2S)-2-amino-1-(piperidin-1-yl)propan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention due to its structural features and biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Overview

The molecular formula of this compound is C8H16N2OC_8H_{16}N_2O, with a molecular weight of approximately 156.23 g/mol. The compound features a chiral center, which contributes to its distinct pharmacological properties. The presence of the piperidine ring is notable for its interactions with various biological targets, particularly neurotransmitter receptors.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. Research indicates that compounds with similar piperidine structures can influence the activity of dopamine and serotonin receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety .

Interaction with Receptors

The compound has been studied for its binding affinity to several receptor types:

Receptor Type Binding Affinity Effect
Dopamine D2HighAntipsychotic-like effects
Serotonin 5-HT2AModeratePotential antidepressant effects
Sigma-1HighModulation of pain pathways

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound derivatives. In vitro tests demonstrated significant effectiveness against various pathogens:

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.250.5
Escherichia coli0.51.0
Candida albicans0.751.5

These results indicate that the compound exhibits both bactericidal and fungicidal activities, making it a candidate for further development as an antimicrobial agent .

Central Nervous System Effects

The compound's interaction with central nervous system receptors suggests analgesic properties, particularly through modulation of opioid receptors. This aligns with findings that similar piperidine derivatives can alleviate pain in animal models .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens. The derivatives were synthesized and tested for their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). The most active derivative demonstrated an MIC of 0.22 µg/mL against Staphylococcus aureus, outperforming traditional antibiotics like Ciprofloxacin in biofilm inhibition assays .

Neuropharmacological Study

In another study focused on the neuropharmacological effects, this compound was administered to rodent models to assess its impact on pain perception and anxiety-like behaviors. Results indicated a significant reduction in pain responses compared to control groups, suggesting its potential as a therapeutic agent for managing chronic pain conditions .

Q & A

Q. What synthetic routes are commonly employed for preparing (2S)-2-amino-1-(piperidin-1-yl)propan-1-one?

  • Methodological Answer : A nucleophilic substitution reaction is typically used, where a ketone precursor (e.g., 2-amino-1-chloropropan-1-one) reacts with piperidine under basic conditions. For example, triethylamine facilitates deprotonation, enhancing nucleophilic attack by piperidine. Reaction parameters (40–60°C, 12–24 hours) are optimized to minimize racemization. Similar procedures for related compounds achieved yields of ~66% when coupling piperidine with acid precursors .

Q. How can researchers confirm the molecular weight and purity of the compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) or ESI-MS provides accurate molecular weight confirmation. For purity, reversed-phase HPLC (C18 column, acetonitrile/water gradient) is recommended. Analogous compounds (e.g., (S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one) show molecular weights of ~142–143 g/mol via PubChem data, with deviations <0.01% in HRMS .

Q. What spectroscopic techniques are used for structural characterization?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR in DMSO-d6 or CDCl3 resolves chiral centers and piperidine ring conformation. For example, δH 1.5–2.5 ppm (piperidine protons) and δC 170–175 ppm (ketone carbonyl) are diagnostic.
  • IR : Stretching frequencies at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) confirm functional groups.
  • XRD : Single-crystal diffraction with SHELXL refines bond lengths/angles (e.g., C-N bond: ~1.45 Å) .

Advanced Research Questions

Q. How can conformational flexibility of the piperidine ring be analyzed in different solvents?

  • Methodological Answer : Variable-temperature NMR in polar (DMSO-d6) and nonpolar (CDCl3) solvents reveals solvent-dependent ring puckering. Molecular dynamics simulations (AMBER/GROMACS) model solvent interactions, showing equatorial vs. axial piperidine conformers. For related compounds, energy barriers between conformers range from 2–5 kcal/mol .

Q. What strategies resolve discrepancies in crystallographic data during structure refinement?

  • Methodological Answer : SHELXL’s advanced features (post-2008 updates) address data conflicts:
  • Restraints : Apply geometric constraints for bond lengths/angles (e.g., C-C: 1.54 Å, C-N: 1.47 Å).
  • Hydrogen Bonding : Use DFIX commands to fix H-bond distances (e.g., N-H···O: 2.8–3.0 Å).
  • Disorder Modeling : PART commands resolve piperidine ring disorder, validated via R-factor convergence (<5%) .

Q. How can enantiomeric purity be assessed during asymmetric synthesis?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak IA-3 column (hexane/isopropanol, 90:10); retention times differ by 1–2 minutes for enantiomers.
  • XRD : Absolute configuration is confirmed via Flack parameter (|x| < 0.1) in SHELXL-refined structures. For example, (S)-configuration in analogous compounds was validated with 99% certainty .

Q. What in vitro assays are suitable for studying metabolic stability?

  • Methodological Answer :
  • Liver Microsomes : Incubate with NADPH (1 mM, 37°C) and monitor degradation via LC-MS/MS over 60 minutes. Half-life (t½) <30 minutes suggests rapid metabolism.
  • CYP450 Inhibition : Fluorescent probes (e.g., CYP3A4) assess competitive inhibition (IC50 values <10 µM indicate high risk) .

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